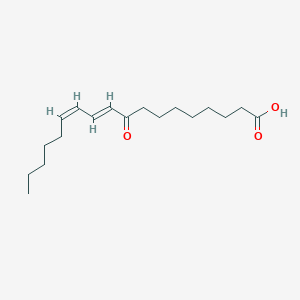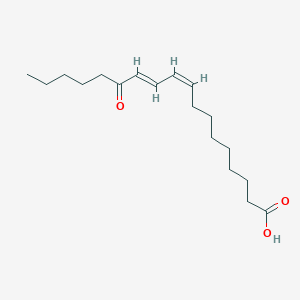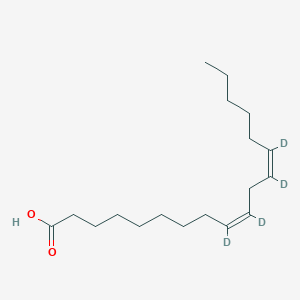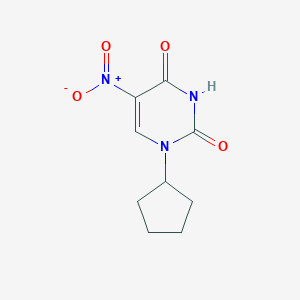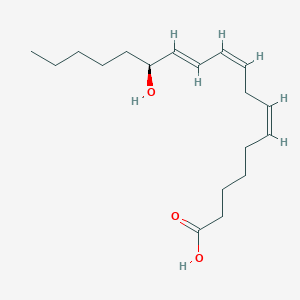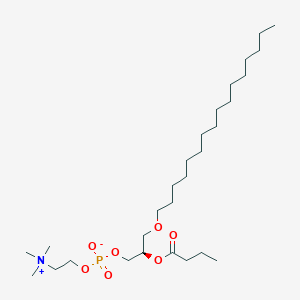
1-十六烷基-2-丁酰基-sn-甘油-3-磷酸胆碱
描述
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also referred to as C16-02:0 PC, is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It has an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .
Synthesis Analysis
The synthesis of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine involves a series of steps, including the formation of 2-acyl-1-alkyl-sn-glycero-3-phosphocholine, in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and butanoyl respectively . A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described .Molecular Structure Analysis
The molecular formula of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is C28H58NO7P . It has a molecular weight of 551.7 g/mol . The structure includes an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .Chemical Reactions Analysis
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester . It is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine are largely determined by its molecular structure. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester .科学研究应用
Enzymatic Activity Assay
This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . These assays are crucial for studying the enzyme’s role in lipid metabolism and its association with cardiovascular diseases .
Physicochemical Property Studies
Researchers use 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine to study its physicochemical properties and interactions with peptides, particularly those derived from the C-terminal domains of human apolipoprotein E . This is significant for understanding lipid-protein interactions in biological membranes.
PAF Receptor Ligand Research
As a platelet-activating factor (PAF) receptor ligand , this compound initiates receptor-mediated responses in platelets and various cells, with implications for inflammation and thrombosis research. It has a high affinity for rabbit platelet PAF receptors .
Phosphoinositide Metabolism
The compound has been shown to stimulate phosphoinositide metabolism in hippocampal cell lines, which is essential for understanding signal transduction pathways in neurons .
Lipid Pool Component Analysis
It is identified as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles, which are relevant to atherosclerosis and cardiovascular health .
PPARγ Agonism
This phospholipid acts as a high-affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor gamma) , which plays a role in lipid metabolism and inflammation .
作用机制
Target of Action
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also known as butanoyl-PAF, is a platelet-activating factor (PAF) analog . It primarily targets the platelet-activating factor receptor (PAFR) , which plays a crucial role in various inflammatory and allergic reactions .
Mode of Action
Butanoyl-PAF interacts with its target, the PAFR, initiating receptor-mediated responses in platelets and a variety of other cells . This interaction leads to changes in cell function, including the differentiation of monocytes and activation of polymorphonuclear leukocytes .
Biochemical Pathways
The interaction of butanoyl-PAF with PAFR affects several biochemical pathways. It promotes the differentiation of monocytes and activates polymorphonuclear leukocytes, which are key components of the body’s immune response . Additionally, it is involved in the regulation of phosphoinositide metabolism .
Pharmacokinetics
It is known that it is synthesized non-enzymatically in oxidized low-density lipoprotein (ox-ldl) particles . Its solubility in various solvents such as DMF, DMSO, Ethanol, and PBS (pH 7.2) suggests that it may have good bioavailability .
Result of Action
The action of butanoyl-PAF results in pro-inflammatory activity. It is mainly produced in the body during high oxidative stress . The activation of PAFR by butanoyl-PAF can lead to various cellular effects, including the release of inflammatory mediators and the activation of immune cells .
Action Environment
The action of butanoyl-PAF can be influenced by various environmental factors. For instance, oxidative stress conditions can increase the production of butanoyl-PAF . Additionally, the presence of Ox-LDL particles, where butanoyl-PAF is synthesized, can also influence its action . It is stored at -20°C, indicating that its stability and efficacy could be affected by temperature .
属性
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




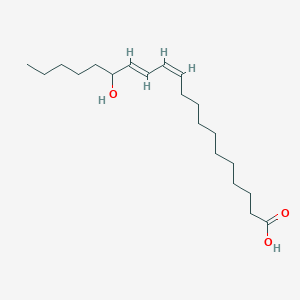
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
